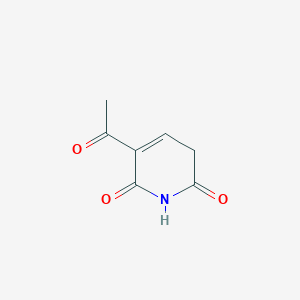
5-Acetylpyridine-2,6(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylpyridine-2,6(1H,3H)-dione is a chemical compound belonging to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring substituted with acetyl and keto groups at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridine-2,6(1H,3H)-dione typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as the starting materials.
Acetylation: : The pyridine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Oxidation: : The acetylated pyridine undergoes oxidation to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same steps as the laboratory synthesis but is optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetylpyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce more complex derivatives.
Reduction: : Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: : The acetyl and keto groups can undergo substitution reactions with different nucleophiles.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and other nucleophiles.
Oxidation: : Higher oxidation state derivatives.
Reduction: : Hydroxylated derivatives.
Substitution: : Substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Acetylpyridine-2,6(1H,3H)-dione has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Acetylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
5-Acetylpyridine-2,6(1H,3H)-dione is compared with other similar pyridine derivatives, such as 2,6-diacetylpyridine and 2,6-diketopyridine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern, which influences its reactivity and biological activity.
List of Similar Compounds
2,6-Diacetylpyridine
2,6-Diketopyridine
3,5-Diacetylpyridine
4,6-Diketopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
71350-43-1 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
5-acetyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2H,3H2,1H3,(H,8,10,11) |
Clé InChI |
OXRUFOLDUCJWES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















